Cas no 119-04-0 (Framycetin)

Framycetin structure
Nombre del producto:Framycetin
Framycetin Propiedades químicas y físicas
Nombre e identificación
-
- Neomycin B Hexaacetate
- Neomycin B
- NEOMYCIN B, EP STANDARD
- ...
- 3)-O-b-D-ribofuranosyl-(1®
- actilin
- actiline
- antibiotique
- enterfram
- Fradiomycin B
- framygen
- Neomycin solution
- soframycin
- soframycine
- Framidal
- Framycin
- Francetin
- Fraquinol
- framycetin
- CHEMBL184618
- Neomicina [DCIT]
- Prestwick3_000158
- Neomycin B; Fradiomycin B
- Neomycin Trisulfate Hydrate Deuterated
- Framycetine [INN-French]
- AB00443887
- Neomycin B sulfate
- HMS2089P15
- Neomycinum [INN-Latin]
- EN300-7480789
- NEOMYCIN SULFATE
- Framycetin (INN)
- 119-04-0
- Neo-Rx
- Antibiotic 956
- 4-18-00-07476 (Beilstein Handbook Reference)
- 1404-04-2
- D-STREPTAMINE, O-2,6-DIAMINO-2,6-DIDEOXY-.BETA.-L-IDOPYRANOSYL-(1->3)-O-.BETA.-D-RIBOFURANOSYL-(1->5)-O-(2,6-DIAMINO-2,6-DIDEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4))-2-DEOXY-
- Jernadex
- Nivemycin
- NMY
- FRAMYCETIN [WHO-DD]
- Neomycine [INN-French]
- Fradiomycin B;Neomycin B
- Mycerin
- DB00452
- NEOMYCIN B [MI]
- Neomycin [INN:BAN]
- NS00072944
- (1R,2R,3S,4R,6S)-4,6-diamino-2-{[3-O-(2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl)-beta-D-ribofuranosyl]oxy}-3-hydroxycyclohexyl 2,6-diamino-2,6-dideoxy-alpha-D-glucopyranoside
- EINECS 204-292-2
- Framycetine
- GTPL709
- MYCIFRADIN; NEOMAS; PIMAVECORT; VONAMYCIN
- NEOMYCIN B [USP-RS]
- D-Streptamine, O-2,6-diamino-2,6-dideoxy-.beta.-L-idopyranosyl-(1.->3)-O-.beta.-D-ribofuranosyl-(1->5)]-O-[2,6-diamino-2,6-dideoxy-.alpha.-D-glucopyranosyl-(1->4)]-2-deoxy
- D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(O-2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl-(1-3)-beta-D-ribofuranosyl-(1-5))-2-deoxy-
- ANTIBIOTIC PRODUCED BY STREPTOMYCES DECARIS
- Neolate
- EPA Pesticide Chemical Code 006303
- CCRIS 5462
- UNII-4BOC774388
- Dekamycin iii
- UNII-I16QD7X297
- 6-(2-{(4S,2R,3R,5R)-4-[(5S,6S,2R,3R,4R)-3-amino-6-(aminomethyl)-4,5-dihydroxy( 2H-3,4,5,6-tetrahydropyran-2-yloxy)]-3-hydroxy-5-(hydroxymethyl)oxolan-2-yloxy }(3S,6S,1R,2R,4R)-4,6-diamino-3-hydroxycyclohexyloxy)(3S,2R,4R,5R,6R)-5-amino- 2-(aminomethyl)-2H
- (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol
- J-004060
- ANTIBIOTIQUE EF 185
- HSDB 3242
- CS-6390
- Neomycine
- neomycin
- Fradiomycin
- BSPBio_000296
- FRAMYCETIN [INN]
- BRN 0101621
- Fradiomycinum
- DTXSID2023359
- Caswell No. 595
- HY-17624
- AB00443887-03
- Framycetinum
- C01737
- Neomycin sulphate
- NEOMYCINB
- NCGC00179612-01
- I16QD7X297
- Mycifradin
- Q4492348
- Neomycinum
- Antibiotic 10676
- Neomicina
- 4BOC774388
- SCHEMBL3279
- Framicetina
- (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-{[(2S,3R,4S,5R)-4-{[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy}-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-3-hydroxycyclohexyl]oxy}oxane-3,4-diol
- Myacyne
- (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxy-tetrahydropyran-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]oxy-3-hydroxy-cyclohexoxy]tetrahydropyran-3,4-diol
- Framicetina [INN-Spanish]
- Bycomycin
- Neobrettin
- Neomin
- BPBio1_000326
- D-STREPTAMINE, O-2,6-DIAMINO-2,6-DIDEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(O-2,6-DIAMINO-2,6-DIDEOXY-.BETA.-L-IDOPYRANOSYL-(1->3)-.BETA.-D-RIBOFURANOSYL-(1->5))-2-DEOXY-
- Neomcin
- PIMAVECORT
- Framycetin [INN:BAN:DCF]
- Antibiotic produced by Streptomyces decaris. Neomycin B
- Neomas
- EINECS 215-766-3
- Vonamycin powder V
- AKOS024284361
- Framycetinum [INN-Latin]
- USAF CB-19
- CHEBI:7508
- 11004-65-2
- BRD-K71013094-065-01-2
- D05140
- (2S,3S,5R,6R)-5-amino-2-(aminomethyl)-6-(((2R,3S,4R,5S)-5-(((1R,2R,3S,5R,6S)-3,5-diamino-2-(((2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxytetrahydro-2H-pyran-2-yl)oxy)-6-hydroxycyclohexyl)oxy)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol
- DA-63612
- GLXC-10574
- BRD-K71013094-326-01-8
- Fradiomycin Trisulfate Hydrate deuterated
- BRD-K71013094-001-02-5
- Framycetin
-
- Renchi: InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
- Clave inchi: PGBHMTALBVVCIT-VCIWKGPPSA-N
- Sonrisas: N[C@@H](C[C@H]1N)[C@@]([C@@H]([C@H]1O)O[C@@](O[C@H](CO)[C@H]2O[C@@]([C@@H]([C@@H](O)[C@@H]3O)N)([H])O[C@H]3CN)([H])[C@@H]2O)([H])O[C@H]([C@@H]([C@@H](O)[C@@H]4O)N)O[C@@H]4CN
Atributos calculados
- Calidad precisa: 614.31200
- Masa isotópica única: 614.312286
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 13
- Recuento de receptores de enlace de hidrógeno: 19
- Recuento de átomos pesados: 42
- Cuenta de enlace giratorio: 9
- Complejidad: 872
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 19
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 353
- Xlogp3: -9
Propiedades experimentales
- Color / forma: Clear liquid
- Denso: 1.3548 (rough estimate)
- Punto de fusión: Not available
- Punto de ebullición: 658.4°C (rough estimate)
- Punto de inflamación: 514.5±34.3 °C
- índice de refracción: 1.6000 (estimate)
- PSA: 353.11000
- Logp: -4.69350
- Merck: 13,6482
- Presión de vapor: 0.0±0.6 mmHg at 25°C
Framycetin Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Wgk Alemania:2
- Código de categoría de peligro: 42/43-63-36/37/38
- Instrucciones de Seguridad: 26-36/37/39-45-36/37-23
- Código F de la marca fuka:8
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Términos de riesgo:R42/43
Framycetin PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A463875-10mg |
(2S,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-(((2R,3S,4R,5S)-5-(((1R,2R,3S,5R,6S)-3,5-diamino-2-(((2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxytetrahydro-2H-pyran-2-yl)oxy)-6-hydroxycyclohexyl)oxy)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol |
119-04-0 | 99+% | 10mg |
$207.0 | 2024-05-30 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N69770-10mg |
Framycetin |
119-04-0 | 10mg |
¥1132.0 | 2021-09-08 | ||
TRC | N389983-5mg |
Neomycin B |
119-04-0 | 5mg |
$ 155.00 | 2023-09-06 | ||
TRC | N389983-1mg |
Neomycin B |
119-04-0 | 1mg |
$ 265.00 | 2023-09-06 | ||
Enamine | EN300-7480789-0.05g |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol |
119-04-0 | 95.0% | 0.05g |
$2755.0 | 2025-03-10 | |
MedChemExpress | HY-17624-5mg(16.27mM*500μLin0.9%NaCl) |
Framycetin |
119-04-0 | 5mg |
¥600 | 2022-05-18 | ||
A2B Chem LLC | AE09273-50mg |
NEOMYCIN B |
119-04-0 | 50mg |
$115.00 | 2024-04-20 | ||
1PlusChem | 1P008SEX-25mg |
Neomycin B |
119-04-0 | 25mg |
$85.00 | 2025-02-24 | ||
DC Chemicals | DC10307-250 mg |
Framycetin |
119-04-0 | >98% | 250mg |
$800.0 | 2022-02-28 | |
TRC | N389983-2.5mg |
Neomycin B |
119-04-0 | 2.5mg |
$ 602.00 | 2023-09-06 |
Framycetin Literatura relevante
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
5. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
119-04-0 (Framycetin) Productos relacionados
- 1404-04-2(neomycin)
- 59-01-8(Kanamycin A)
- 4696-76-8(Bekanamycin)
- 8063-07-8(kanamycin)
- 148411-57-8(Chitosan oligosaccharide)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:119-04-0)Framycetin

Pureza:99%
Cantidad:10mg
Precio ($):186.0